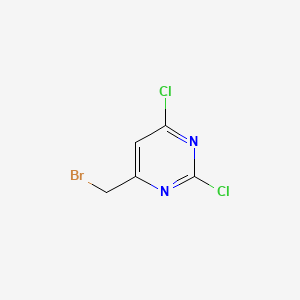

4-(Bromomethyl)-2,6-dichloropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Bromomethyl)-2,6-dichloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of bromomethyl and dichloro substituents at the 4th and 2nd, 6th positions, respectively. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,6-dichloropyrimidine typically involves the bromination of 2,6-dichloropyrimidine. One common method is the radical bromination of 2,6-dichloropyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

- Dissolve 2,6-dichloropyrimidine in an appropriate solvent such as carbon tetrachloride.

- Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

- Reflux the reaction mixture for several hours.

- After completion, cool the reaction mixture and filter off the precipitated succinimide.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The purification steps may involve distillation, crystallization, or other separation techniques suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyrimidines.

Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.

Reduction: The compound can undergo reduction reactions to remove the bromine atom, forming a methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Methyl-substituted pyrimidines.

Aplicaciones Científicas De Investigación

4-(Bromomethyl)-2,6-dichloropyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-2,6-dichloropyrimidine depends on its specific application. In general, the compound can act as an alkylating agent, where the bromomethyl group reacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of nucleic acid function, which is particularly relevant in its potential use as an antiviral or anticancer agent.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dichloropyrimidine: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.

4-(Chloromethyl)-2,6-dichloropyrimidine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

4-(Methyl)-2,6-dichloropyrimidine: Lacks the halogen substituent on the methyl group, resulting in different chemical properties and reactivity.

Uniqueness

4-(Bromomethyl)-2,6-dichloropyrimidine is unique due to the presence of both bromomethyl and dichloro substituents, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile compound in the development of pharmaceuticals and other biologically active molecules.

Actividad Biológica

4-(Bromomethyl)-2,6-dichloropyrimidine is a halogenated pyrimidine compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of bromine and chlorine substituents on the pyrimidine ring, which are known to enhance biological activity. Its molecular formula is C7H5BrCl2N2, and it has been synthesized through various methods that optimize yield and purity .

Antimicrobial Activity

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens. In particular, studies have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant strains (MRSA) .

A comparative study evaluated the antibacterial efficacy of this compound against standard drugs like ampicillin and isoniazid. The results demonstrated that certain derivatives of this compound not only matched but sometimes surpassed the effectiveness of these clinically used antibiotics .

Table 1: Antibacterial Activity Against Selected Strains

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| MRSA | 0.25 µg/mL | |

| Enterococcus faecalis | 1 µg/mL |

Anticancer Activity

Cytotoxicity Studies

The cytotoxic effects of this compound have been explored in various cancer cell lines. A study assessed its impact on human cancer cell lines and primary mammalian cells, revealing a promising profile with low cytotoxicity to normal cells while effectively inhibiting cancer cell proliferation .

Case Study: Antitumor Mechanism

In a specific case study involving breast cancer cells, the compound was shown to induce apoptosis through the activation of caspase pathways. This mechanism was linked to its ability to interfere with DNA synthesis due to its structural similarity to nucleobases .

Other Biological Activities

Beyond antimicrobial and anticancer properties, this compound has been investigated for additional pharmacological effects:

Propiedades

IUPAC Name |

4-(bromomethyl)-2,6-dichloropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBJRACKKNYCNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693747 |

Source

|

| Record name | 4-(Bromomethyl)-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-93-4 |

Source

|

| Record name | 4-(Bromomethyl)-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.